molecular formula C21H21O4P B8683765 Tris(4-methoxyphenyl)phosphine oxide CAS No. 803-17-8

Tris(4-methoxyphenyl)phosphine oxide

Cat. No.: B8683765
CAS No.: 803-17-8
M. Wt: 368.4 g/mol
InChI Key: KSTMQPBYFFFVFI-UHFFFAOYSA-N
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Description

Tris(4-methoxyphenyl)phosphine oxide is a useful research compound. Its molecular formula is C21H21O4P and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Chemistry

Tris(4-methoxyphenyl)phosphine oxide is predominantly used as a ligand in various catalytic processes:

  • Catalytic Reactions : It plays a crucial role in facilitating reactions such as:
    • Suzuki-Miyaura Coupling : This reaction is vital for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
    • Heck Reaction : Employed in the synthesis of alkenes from aryl halides and alkenes.
    • Stille Coupling : Utilized for constructing complex organic molecules through the coupling of organotin compounds with halides.

Table 1: Summary of Catalytic Reactions Involving this compound

Reaction TypeApplicationReference
Suzuki-MiyauraFormation of biaryl compounds
HeckSynthesis of alkenes
StilleCoupling of organotin compounds

Applications in Biology and Medicine

In biological research, this compound has been investigated for its potential therapeutic applications:

  • Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms and protein-ligand interactions, enhancing the understanding of biochemical pathways.
  • Drug Delivery Systems : Research indicates its utility in drug delivery systems due to its ability to form stable complexes with metal ions, which can be utilized to improve the bioavailability of pharmaceuticals.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, a compound exhibiting potent anti-cancer activity was found to inhibit cell cycle progression effectively against various cancer cell lines, including glioblastoma .

Industrial Applications

This compound is also employed in various industrial processes:

  • Production of Fine Chemicals : Its role as a ligand facilitates the synthesis of high-value chemicals and active pharmaceutical ingredients (APIs).
  • Stabilizer for Peroxides : The compound is used as a stabilizer in the production processes involving peroxides, enhancing safety and efficiency.

Table 2: Industrial Applications of this compound

ApplicationDescriptionReference
Fine Chemical ProductionUsed as a ligand in synthesizing APIs
Stabilizer for PeroxidesEnhances safety during peroxide production

Chemical Reactions Analysis

Electrochemical Reduction to Triarylphosphine

The P(V) center in triarylphosphine oxides can be electrochemically reduced to P(III) phosphines using triaryl borate Lewis acids. TMTPP reduction with tris(4-methoxyphenyl)borate achieves 37% faradaic efficiency , the highest among tested borates .

Reaction Mechanism :

  • Formation of a two-electron-reduced association complex.

  • Rate-determining phosphoryl bond cleavage.

  • Regeneration of the triarylphosphine .

Triaryl Borate Faradaic Efficiency
Tris(4-methoxyphenyl)borate37%
TriphenylborateLower

Oxidation of Tris(4-methoxyphenyl)phosphine

Tris(4-methoxyphenyl)phosphine oxide is prepared via oxidation of the parent phosphine using oxalyl chloride and HEH (hydroxylamine hydrochloride) .

Procedure :

  • Oxalyl chloride (0.4 mmol) is added to a solution of the phosphine oxide (0.4 mmol) in CH₂Cl₂.

  • HEH (1 mmol) and TEA (3 mmol) are introduced, followed by stirring at 40°C.

  • Workup involves aqueous extraction and column chromatography .

Hydrodearylation of Triarylphosphine Oxides

Triarylphosphine oxides undergo hydrodearylation using NaH and LiI in THF to form secondary phosphines .

Example Reaction :

  • Reagents : NaH (2–3 equiv), LiI (1–2 equiv), THF, 60°C.

  • Yield : Up to 91% for TMTPP-derived products .

Reduction of Oxide Impurities in Organic Reactions

In processes like Mitsunobu or Wittig reactions, residual triarylphosphine oxides can be reduced using:

  • LiCl : Reduces oxide levels by ≥85% .

  • FeCl₂ : Achieves ≥70% reduction .

Example Protocol :

  • Add anhydrous FeCl₂ (2.54 g) to the reaction mixture.

  • Reflux for 2 hours, cool, and filter .

Functionalization via Electrophilic Substitution

Triarylphosphine oxides undergo dearylation and electrophilic substitution to form functionalized derivatives .

Procedure :

  • Mix phosphine oxide (0.5 mmol), NaH (2–3 equiv), and LiI (1–2 equiv) in THF.

  • Stir at 60°C, then add an electrophile (e.g., benzyl bromide).

  • Purify via column chromatography .

Product Example : Benzyldiphenylphosphine oxide (4af) with 79% yield .

Properties

CAS No.

803-17-8

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene

InChI

InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3

InChI Key

KSTMQPBYFFFVFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask under nitrogen containing magnesium turnings (223.9 g, 9.21 mol) and 1950 mL THF was charged with 1 drop of 1,2-dibromoethane and heated to reflux for 1 h. Heating was removed and p-bromoanisole (1683 g, 9.00 mol) was added dropwise at a rate to maintain reflux. After holding the reaction mixture overnight, POCl3 (460.0 g, 3.00 mol) was added slowly over 2 h at 50-79° C. and the resulting mixture was held overnight at 50° C. The product was isolated by aqueous workup to give 984.5 g of tris(4-methoxyphenyl)phosphine oxide (89.0% yield). Recrystallized analytical specimen (from ethyl acetate): mp 145.2° C. (DSC), lit. 143-144° C. (J. Org. Chem. 1960, 25, 2001).
Quantity
223.9 g
Type
reactant
Reaction Step One
Name
Quantity
1950 mL
Type
solvent
Reaction Step One
Quantity
1683 g
Type
reactant
Reaction Step Two
Name
Quantity
460 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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